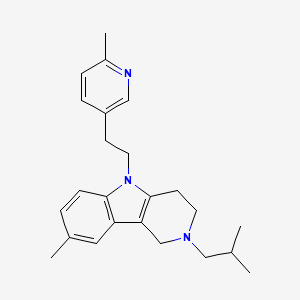
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridoindole family, known for their diverse biological activities, including anti-cancer properties .
准备方法
The synthesis of 1H-Pyrido(4,3-b)indole derivatives typically involves the Fischer indole synthesis, which uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone . The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to increase yield and purity.
化学反应分析
1H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
1H-Pyrido(4,3-b)indole derivatives have been extensively studied for their anti-cancer properties. They exhibit significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . These compounds are also used in molecular docking studies to understand their binding orientations in the active sites of target proteins, such as c-Met .
作用机制
The mechanism of action of 1H-Pyrido(4,3-b)indole derivatives involves their interaction with specific molecular targets and pathways. For instance, their anti-cancer activity is attributed to their ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . Molecular docking studies have shown that these compounds can bind to the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
相似化合物的比较
1H-Pyrido(4,3-b)indole derivatives are unique due to their structural features and biological activities. Similar compounds include:
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Used in the study of neurodegenerative diseases.
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indoles: These compounds are 5-HT ligands useful for treating diseases involving serotonin modulation.
1-Methyl-9H-pyrido[3,4-b]indole: Known for its role in various biological processes.
These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of the pyridoindole family in medicinal chemistry.
生物活性
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential as an anti-cancer agent, its role as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, and other pharmacological properties.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit significant anti-tumor activity. A comprehensive study synthesized various derivatives and evaluated their antiproliferative effects against several cancer cell lines including HeLa, A549, HepG2, and MCF-7 using the MTT assay. The results indicated that these compounds displayed moderate to excellent antiproliferative activity with IC50 values ranging from 0 μM to 100 μM.
Key Findings:
- Compound Efficacy : Among the synthesized compounds, those bearing sulfonyl groups showed enhanced antiproliferative activity. For instance, compound 4c exhibited IC50 values of 13.71 μM (HeLa), 9.42 μM (A549), 15.06 μM (HepG2), and 14.77 μM (MCF-7) .
- Mechanism of Action : Molecular docking studies revealed that the compounds bind effectively to the c-Met receptor, indicating a potential mechanism for their anti-tumor effects .
CFTR Potentiation
The compound has also been identified as a novel chemotype for CFTR potentiation. In cystic fibrosis research, it was found that certain derivatives could rescue gating defects associated with CFTR mutations such as F508del and G551D.
Research Insights:
- In Vitro Studies : Structure-activity relationship studies led to the identification of enantiomerically pure derivatives that showed promising efficacy in enhancing CFTR function .
- Bioavailability : In vivo studies indicated good oral bioavailability and distribution to lung tissues after administration in rat models .
Pharmacological Properties
In addition to its anti-cancer and CFTR potentiation activities, the compound exhibits a range of pharmacological effects:
- Receptor Interactions : It has been shown to interact with various neurotransmitter receptors including serotonin receptors (5-HT) and adrenergic receptors. Specifically, derivatives such as 2,8-dimethyl-5-(Z)-2-phenylvinyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole demonstrated high affinity for these targets .
Summary of Biological Activities
| Activity Type | Target | IC50 Values (μM) | Mechanism/Notes |
|---|---|---|---|
| Anti-Cancer | HeLa | 13.71 | Sulfonyl group enhances activity |
| A549 | 9.42 | Binds to c-Met receptor | |
| HepG2 | 15.06 | Dose-dependent inhibition | |
| MCF-7 | 14.77 | Molecular dynamics simulations support binding stability | |
| CFTR Potentiation | CFTR Mutants | Not specified | Enhances function in F508del and G551D mutations |
| Good oral bioavailability | |||
| Receptor Interaction | Various Neurotransmitter Receptors | Not specified | High affinity for serotonin and adrenergic receptors |
Case Study 1: Antitumor Efficacy
In a study conducted by researchers at Guangdong Pharmaceutical University, a series of tetrahydro-pyridoindole derivatives were synthesized and tested against multiple cancer cell lines. The study concluded that specific modifications to the molecular structure significantly enhanced the anti-cancer properties of these compounds.
Case Study 2: Cystic Fibrosis Treatment
Another research initiative focused on the development of CFTR potentiators based on the pyridoindole scaffold. The results indicated that certain derivatives not only improved CFTR function but also showed promise in preclinical models for treating cystic fibrosis.
属性
CAS 编号 |
20674-98-0 |
|---|---|
分子式 |
C24H31N3 |
分子量 |
361.5 g/mol |
IUPAC 名称 |
8-methyl-2-(2-methylpropyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C24H31N3/c1-17(2)15-26-11-10-24-22(16-26)21-13-18(3)5-8-23(21)27(24)12-9-20-7-6-19(4)25-14-20/h5-8,13-14,17H,9-12,15-16H2,1-4H3 |
InChI 键 |
KNMOCSZJXJVVTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)CC(C)C)CCC4=CN=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















